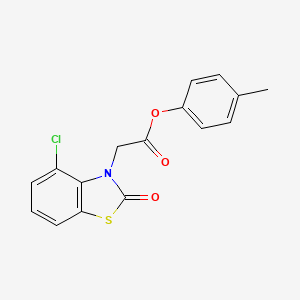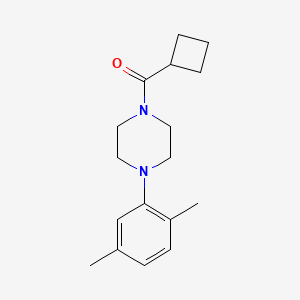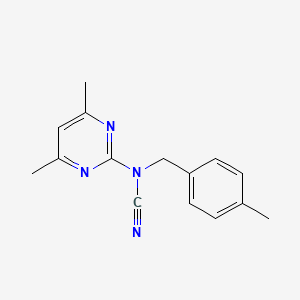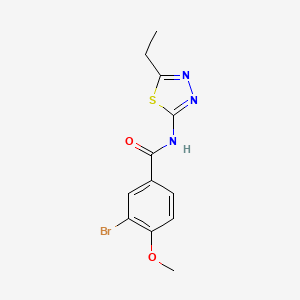
4-methylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate, also known as MBOAT, is a chemical compound with potential applications in scientific research. It is a benzothiazole derivative that has been synthesized and studied for its biological properties.
Mécanisme D'action
The mechanism of action of 4-methylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, 4-methylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to inhibit the activity of acyltransferases, which are enzymes involved in the synthesis of various lipids.
Biochemical and Physiological Effects:
4-methylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, 4-methylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate in lab experiments is its relatively low cost and ease of synthesis. Additionally, 4-methylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to have a wide range of biological activities, making it a versatile tool for scientific research. However, one limitation of using 4-methylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research involving 4-methylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate. One area of interest is the development of 4-methylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate-based drugs for the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of 4-methylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate and its potential role in cancer treatment. Finally, there is potential for the development of new synthetic methods for 4-methylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate and other benzothiazole derivatives.
Méthodes De Synthèse
4-methylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can be synthesized using a variety of methods, including the reaction of 4-chloro-2-nitrophenyl acetate with 2-aminobenzenethiol in the presence of a catalyst. This reaction results in the formation of 4-methylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate as a yellow solid, which can be purified using various techniques such as recrystallization.
Applications De Recherche Scientifique
4-methylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been studied extensively for its potential use in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, 4-methylphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been investigated for its potential role in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
(4-methylphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-10-5-7-11(8-6-10)21-14(19)9-18-15-12(17)3-2-4-13(15)22-16(18)20/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCYLQQRYJHTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CN2C3=C(C=CC=C3Cl)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-oxo-benzothiazol-3-YL)-acetic acid P-tolyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)


![2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5761102.png)

![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)


![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)

![3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)
![5-[(2-methylbenzoyl)amino]isophthalic acid](/img/structure/B5761168.png)